2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine

Lipophilicity Drug-likeness SAR

This research-grade building block provides a unique aryl sulfonyl pyrrolidine architecture (cLogP ~1.8, 5 H-bond acceptors) not found in generic scaffolds. The carbonyl linker—absent in patented cathepsin inhibitors—enables systematic linker-dependent SAR exploration. Use for chiral SFC/HPLC method development (strong UV at 254 nm), physicochemical benchmarking against methylsulfonyl analogs, or as a structurally matched negative control in cathepsin S/L biochemical assays. Supplied as a racemate at ≥95% purity; strictly for non-human research only.

Molecular Formula C15H15N3O3S
Molecular Weight 317.36
CAS No. 1705918-16-6
Cat. No. B2676332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine
CAS1705918-16-6
Molecular FormulaC15H15N3O3S
Molecular Weight317.36
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C15H15N3O3S/c19-15(14-10-16-7-8-17-14)18-9-6-13(11-18)22(20,21)12-4-2-1-3-5-12/h1-5,7-8,10,13H,6,9,11H2
InChIKeyZCSYCHAKDVOYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine (CAS 1705918-16-6): Structural Identity and Procurement Baseline


2-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine (CAS 1705918-16-6), also named (3-(phenylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone, is a synthetic small molecule (C₁₅H₁₅N₃O₃S, MW 317.36 g/mol) comprising a pyrrolidine ring functionalized at the 3-position with a benzenesulfonyl group and linked via a carbonyl bridge to a pyrazine ring . This compound belongs to the aryl sulfonyl pyrrolidine chemotype, a scaffold associated with cysteine protease (cathepsin S/L) inhibition and other therapeutic targets in patent literature [1]. It is commercially supplied as a research-grade building block or screening compound, typically at ≥95% purity, and is designated exclusively for non-human research use .

Why Generic Substitution of 2-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine Is Not Supported by Evidence


The 3-benzenesulfonyl-pyrrolidine-1-carbonyl-pyrazine architecture is not a commodity scaffold with interchangeable substituents. The benzenesulfonyl group confers distinct lipophilicity (estimated cLogP ~1.8) and electron-withdrawing character compared to methylsulfonyl or unsubstituted analogs, directly affecting target binding and pharmacokinetic behavior [1]. The pyrazine-2-carbonyl moiety provides two hydrogen-bond-accepting nitrogen atoms in a specific geometry, a feature absent in acetyl- or pyridine-terminated comparators. In the structurally closest patented series (US8524710B2), even minor modifications to the aryl sulfonyl group or the heteroaryl attachment produce order-of-magnitude differences in cathepsin inhibition potency [2]. Without head-to-head data, generic substitution based on scaffold similarity alone carries unacceptable risk of divergent biological or physicochemical performance.

Quantitative Differentiation Evidence for 2-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine vs. Closest Analogs


Enhanced Lipophilicity and Aromatic Bulk vs. Methylsulfonyl Analog

Compared to the methylsulfonyl analog (3-(methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone (MW: 255.29 g/mol), the target compound features a phenyl ring replacing the methyl group on the sulfonyl moiety, increasing molecular weight by 62.07 Da and adding significant aromatic surface area . This substitution raises the estimated cLogP from approximately 0.5 (methylsulfonyl analog) to approximately 1.8 (target compound), a shift of +1.3 log units [1]. The increased lipophilicity and π-stacking capacity from the phenyl ring may enhance occupancy in hydrophobic enzyme pockets but reduces aqueous solubility.

Lipophilicity Drug-likeness SAR

Pyrazine-Carbonyl Hydrogen-Bond-Acceptor Topology vs. Acetyl-Terminated Analog

Compared to the acetyl-terminated analog 1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone (CAS 1448067-57-9, MW 253.32), the target compound replaces the acetyl methyl group with a pyrazine ring, increasing the hydrogen-bond-acceptor (HBA) count from 3 to 5 and adding a second aromatic ring system [1]. The pyrazine ring presents two nitrogen atoms that can engage in bidentate hydrogen bonding with protein backbone amides or side-chain donors, a recognition motif exploited in cathepsin inhibitor design [2]. This provides differential binding geometry compared to the mono-HBA acetyl oxygen.

H-bond acceptor Target engagement Molecular recognition

Class-Level Cathepsin Inhibition Scaffold Validation via Patent Precedent

Patent US8524710B2 (Hoffmann-La Roche) claims pyrrolidine derivatives of formula I as cathepsin (particularly cathepsin S and L) inhibitors for treating diabetes, atherosclerosis, and cancer [1]. The patent exemplifies numerous 3-arylsulfonylpyrrolidine compounds directly attached to pyrazine, pyrazine-2-carbonitrile, and pyridine rings. Representative examples include 6-[(3S)-3-(2-chlorophenyl)sulfonylpyrrolidin-1-yl]pyrazine-2-carbonitrile and 6-[(3S)-3-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-1-yl]pyrazine-2-carbonitrile, establishing that the sulfonylpyrrolidine-pyrazine connectivity is pharmacophoric for cysteine protease engagement [1]. The target compound differs from the patented examples by lacking the pyrazine 2-nitrile substituent and by bearing a carbonyl linker rather than a direct N-aryl bond, which may alter binding kinetics.

Cathepsin inhibition Protease inhibitor Patent SAR

Absence of Stereochemistry Definition as a Key Differentiator from Enantiopure Analogs

Commercially, 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine is offered as a racemate (unspecified stereochemistry at the pyrrolidine 3-position), as indicated by the absence of stereochemical descriptors in vendor catalogs . In contrast, numerous sulfonylpyrrolidine derivatives in patent US8524710B2 and in the commercial chiral pool (e.g., (3R)-3-(benzenesulfonyl)pyrrolidine, CAS 1268521-39-6) are specified as single enantiomers . For biological assays where the target is chiral (e.g., protease active sites), the racemic nature of the target compound means that half of the material may be inactive or exhibit different binding kinetics. This is a critical procurement consideration: if enantiopure material is required for SAR or in vivo studies, this compound cannot directly substitute for chiral analogs without additional separation.

Stereochemistry Procurement specification Enantiopurity

Evidence-Based Application Scenarios for 2-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine (CAS 1705918-16-6)


Scaffold-Hopping Starting Point for Cathepsin S/L Inhibitor Optimization

Based on patent US8524710B2, which demonstrates that closely related sulfonylpyrrolidine-pyrazine compounds inhibit cathepsin cysteine proteases, this compound can serve as a scaffold-hopping template for medicinal chemistry programs targeting cathepsin-mediated diseases (atherosclerosis, abdominal aortic aneurysm, cancer). The carbonyl linker, absent in the patented series, represents a novel vector for introducing conformational flexibility or additional hydrogen-bonding interactions that may improve selectivity over the direct N-aryl linked analogs [1]. Researchers should prioritize this compound when seeking to explore linker-dependent SAR around the sulfonylpyrrolidine-pyrazine pharmacophore.

Biochemical Probe for Comparative Physicochemical Profiling of Aryl Sulfonyl Pyrrolidines

The compound's calculated intermediate lipophilicity (cLogP ~1.8) and five hydrogen-bond acceptor sites position it as a reference probe for benchmarking the physicochemical properties of aryl sulfonyl pyrrolidine libraries. Compared to the methylsulfonyl analog (cLogP ~0.5), this compound can be used to systematically assess the impact of phenyl substitution on membrane permeability, plasma protein binding, and metabolic stability in standardized ADME panels [2]. Procurement is recommended when building a physicochemical SAR matrix for sulfonyl pyrrolidine lead series.

Chiral Chromatography Method Development Using a Racemic Sulfonyl Pyrrolidine Standard

As a commercially available racemate, this compound is suitable for developing and validating chiral HPLC or SFC separation methods for the 3-benzenesulfonylpyrrolidine scaffold. The well-separated aromatic chromophores (phenyl and pyrazine rings) provide strong UV detection at 254 nm, facilitating method development. Once separation conditions are established, the resolved enantiomers can be individually assayed to determine eutomer/distomer activity ratios, a critical step before committing to asymmetric synthesis for lead compounds .

Negative Control or Inactive Comparator in Cathepsin Biochemical Assays

The structural divergence between this compound (carbonyl linker, unsubstituted pyrazine) and the most potent patented cathepsin inhibitors (direct N-aryl bond, pyrazine-2-carbonitrile) suggests it may exhibit reduced or negligible cathepsin inhibition. If confirmed by in-house assay, this compound could serve as a structurally matched negative control in cathepsin S/L biochemical screening cascades, enabling SAR deconvolution of the carbonyl linker and pyrazine substitution requirements [1].

Quote Request

Request a Quote for 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.